molecular formula C11H20N2O2 B1398521 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1374659-19-4

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Cat. No. B1398521
M. Wt: 212.29 g/mol
InChI Key: BGRGEIZJUAJNAB-UHFFFAOYSA-N
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Description

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a chemical compound with a molecular weight of 212.29 . It is typically stored in a refrigerator and has a physical form of oil . This compound is used in various scientific applications, including pharmaceuticals and organic synthesis.


Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which includes 6-Amino-1-Boc-1-azaspiro[3.3]heptane, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-Boc-1-azaspiro[3.3]heptane contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 four-membered rings, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Azetidine .


Chemical Reactions Analysis

The key reaction in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO . This reaction produces spirocyclic β-lactams, which are then reduced with alane to produce 1-azaspiro[3.3]heptanes .


Physical And Chemical Properties Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane has a molecular weight of 212.29 . It is stored in a refrigerator and has a physical form of oil .

Scientific Research Applications

Applications in Drug Development and Medicinal Chemistry

Amino acid derivatives, including complex structures like "6-Amino-1-Boc-1-azaspiro[3.3]heptane," are crucial in drug development. They serve as building blocks for synthesizing novel compounds with potential therapeutic effects. For instance, studies on angiotensin-(1-7) have explored its anti-cancer properties, demonstrating the molecule's ability to reduce cancer cell proliferation and tumor growth through various mechanisms, including decreased angiogenesis and altered cellular signaling pathways (Gallagher et al., 2014). Similarly, the exploration of β-amino acid derivatives has shown significant impact in drug research, especially in creating densely functionalized derivatives for medicinal chemistry applications (Kiss et al., 2018).

Role in Synthesis and Material Science

Compounds like "6-Amino-1-Boc-1-azaspiro[3.3]heptane" can be instrumental in synthesizing novel materials and catalysts. For example, the application of metathesis reactions in the synthesis of cyclic β-amino acids highlights the importance of such compounds in developing new types of molecular entities with applications ranging from pharmaceuticals to materials science (Kiss et al., 2018).

Photocatalytic Applications

In the field of photocatalysis, specific amino acid derivatives and related compounds have been investigated for their potential to enhance photocatalytic performance. For instance, research on (BiO)2CO3-based materials has discussed modification strategies to improve their visible light-driven photocatalytic activity, which could be relevant for compounds with similar structural features or functionalities (Ni et al., 2016).

Safety And Hazards

The safety information for 6-Amino-1-Boc-1-azaspiro[3.3]heptane indicates that it has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGEIZJUAJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-Boc-1-azaspiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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